Moderate Lipophilicity (LogP 3.75) Distinguishes Target Compound from More Hydrophobic 2,5- and 3,5-Regioisomers
The target compound's calculated LogP of 3.75 is significantly lower than that of its closest regioisomers: N-(2,5-dimethoxybenzyl)cycloheptanamine (LogP 4.10) and N-(3,5-dimethoxybenzyl)cycloheptanamine (LogP 4.10) . This ~0.35 log unit difference indicates the 2,3-dimethoxy substitution pattern reduces overall hydrophobicity relative to the 2,5- and 3,5-analogs, which is a critical determinant for differential aqueous solubility and membrane partitioning [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.75 |
| Comparator Or Baseline | N-(2,5-dimethoxybenzyl)cycloheptanamine (CAS 355817-34-4): LogP 4.10; N-(3,5-dimethoxybenzyl)cycloheptanamine: LogP 4.10 |
| Quantified Difference | Target compound is 0.35 log units lower (less lipophilic) |
| Conditions | In silico prediction (Hit2Lead/ACD/Labs) |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding in vitro, making this compound a preferable starting point for hit-to-lead campaigns where high LogP leads to promiscuity and assay interference [1].
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
